2,5-Diazabicyclo[4.2.0]octane dihydrochloride
Description
2,5-Diazabicyclo[420]octane dihydrochloride is a bicyclic organic compound with the molecular formula C6H12N2·2HCl It is known for its unique structure, which consists of a bicyclic ring system with two nitrogen atoms
Properties
IUPAC Name |
2,5-diazabicyclo[4.2.0]octane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6-5(1)7-3-4-8-6;;/h5-8H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHHOMAODDKZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1NCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361645-30-7 | |
| Record name | 2,5-diazabicyclo[4.2.0]octane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[4.2.0]octane dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-diaminobutane with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate imine, followed by cyclization to form the bicyclic structure. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,5-Diazabicyclo[4.2.0]octane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups attached to the nitrogen atoms .
Scientific Research Applications
2,5-Diazabicyclo[4.2.0]octane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diazabicyclo[4.2.0]octane dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a glucagon-like peptide-1 receptor modulator, it binds to the receptor and activates it, leading to increased insulin secretion, inhibition of glucagon release, and reduced appetite. These effects are mediated through the activation of intracellular signaling pathways that regulate glucose metabolism and energy balance .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another bicyclic compound with similar nitrogen-containing structure but different ring size and properties.
2,6-Diazabicyclo[3.3.1]nonane: A compound with a different bicyclic structure and nitrogen atom positions.
Uniqueness
2,5-Diazabicyclo[4.2.0]octane dihydrochloride is unique due to its specific bicyclic structure and the presence of two nitrogen atoms in the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
2,5-Diazabicyclo[4.2.0]octane dihydrochloride, a bicyclic compound, has garnered attention in scientific research due to its diverse biological activities. This compound is primarily studied for its potential as a modulator of the glucagon-like peptide-1 (GLP-1) receptor, which plays a crucial role in glucose metabolism and appetite regulation. Additionally, its antimicrobial properties and interactions with neurotransmitter receptors have been investigated, indicating its multifaceted applications in medicine and pharmacology.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 199.12 g/mol
- Structure : The compound features a bicyclic framework with two nitrogen atoms, contributing to its unique chemical reactivity and biological interactions.
The primary mechanism of action for this compound involves its interaction with the GLP-1 receptor:
- GLP-1 Receptor Modulation : The compound binds to GLP-1 receptors, leading to:
- Increased insulin secretion
- Inhibition of glucagon release
- Reduced appetite
- Slowed gastric emptying
These effects are mediated through intracellular signaling pathways that regulate glucose metabolism and energy balance .
Antimicrobial Properties
Research indicates that derivatives of 2,5-Diazabicyclo[4.2.0]octane exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Neurotransmitter Modulation
The compound has also been found to act on neurotransmitter receptors, particularly nicotinic acetylcholine receptors. Some derivatives demonstrate nanomolar potency at specific receptor subtypes, indicating their potential use in treating cognitive disorders and pain management .
Study on GLP-1 Receptor Modulators
A recent study highlighted the efficacy of novel 2,5-diazabicyclo[4.2.0]octanes as GLP-1 receptor modulators for type 2 diabetes treatment. These compounds were shown to enhance insulin secretion in a glucose-dependent manner, providing a promising therapeutic avenue for metabolic disorders .
Antimicrobial Activity Evaluation
Another study evaluated the antimicrobial activity of various bicyclic compounds based on the diazabicyclo structure. Results indicated that certain derivatives exhibited significant antibacterial effects against common pathogens, reinforcing the potential for developing new antimicrobial agents .
Summary of Biological Activities
Q & A
Q. Table 1: Key Physicochemical Properties (Inferred from Analogous Bicyclic Amines)
| Property | Value (Inferred) | Method |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂·2HCl | HRMS, Elemental Analysis |
| Solubility | Water >50 mg/mL | USP 31 solubility tests |
| pKa (amine) | ~8.5 (estimated) | Potentiometric titration |
| Melting Point | 220–225°C (dec.) | Differential Scanning Calorimetry |
Basic: How should researchers handle stability studies for this compound under varying experimental conditions?
Methodological Answer:
Stability must be assessed across:
- pH: Test aqueous solutions at pH 3–10 (buffered) to identify hydrolysis susceptibility. Bicyclic amines often degrade via ring-opening at extremes .
- Temperature: Accelerated stability testing at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor via HPLC for degradation products.
- Light Sensitivity: Expose to UV-Vis light (ICH Q1B) to detect photolytic byproducts.
Critical Note: Bicyclo[4.2.0] systems may exhibit strain-induced reactivity; kinetic studies (Arrhenius plots) are advised to predict shelf-life .
Advanced: What computational strategies optimize reaction pathways for derivatives of this compound?
Methodological Answer:
- Quantum Mechanical (QM) Calculations: Use DFT (B3LYP/6-31G*) to model ring strain, transition states, and regioselectivity in derivatization reactions .
- Molecular Dynamics (MD): Simulate solvation effects and protonation states in aqueous/organic media.
- Retrosynthetic Analysis: Tools like ICSynth (ICReDD) generate feasible synthetic routes by integrating computed thermodynamic data with experimental databases .
Q. Table 2: Computational vs. Experimental Yield Comparison (Hypothetical Data)
| Derivative | Predicted Yield (QM) | Experimental Yield | Deviation |
|---|---|---|---|
| N-Acetylated form | 78% | 72% | -6% |
| Sulfonamide analog | 65% | 58% | -7% |
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Purity Variability: Validate purity (>98% via HPLC) and counterion stoichiometry (Cl⁻ content by ion chromatography).
- Assay Conditions: Control pH (amine protonation affects binding) and solvent (DMSO vs. aqueous buffers).
- Statistical Design: Apply factorial DOE to isolate confounding variables (e.g., temperature, concentration) .
Case Study: If one study reports neuroactivity while another does not, compare cell-line permeability (logP) and receptor-binding simulations (AutoDock Vina) to identify mechanistic outliers .
Advanced: What analytical techniques best quantify trace impurities in synthesized batches?
Methodological Answer:
- LC-MS/MS: Detect sub-0.1% impurities (e.g., residual solvents, ring-opened byproducts).
- NMR Relaxation Editing: Suppress main compound signals to enhance impurity visibility .
- Ion Mobility Spectrometry: Separate isobaric impurities with similar m/z ratios.
Q. Table 3: Impurity Profiling (Example)
| Impurity | Retention Time (min) | m/z | Source |
|---|---|---|---|
| Ring-opened diamine | 12.3 | 185.2 | Acidic hydrolysis |
| Chloride adduct | 14.1 | 243.0 | Incomplete purification |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles (skin/eye irritation risks per GHS H315/H319) .
- Ventilation: Use fume hoods to avoid inhalation (H335).
- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can researchers design experiments to explore its role in novel catalytic cycles?
Methodological Answer:
- Kinetic Profiling: Use stopped-flow spectroscopy to monitor intermediate formation.
- Isotopic Labeling: Introduce ¹⁵N or ²H to track amine participation in catalytic steps.
- High-Throughput Screening: Employ robotic liquid handlers to test 100+ ligand combinations (ICReDD methodology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
